(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester

Beschreibung

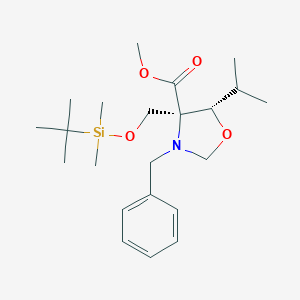

The compound "(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazolidine-4-carboxylic Acid, Methyl Ester" is a stereochemically defined oxazolidine derivative. Its structure includes:

- Oxazolidine core: A five-membered heterocyclic ring containing nitrogen and oxygen.

- t-Butyldimethylsilyl (TBS) protected hydroxymethyl group: Provides steric protection for the hydroxymethyl moiety, influencing stability and reactivity.

- 5-Isopropyl substituent: Contributes to stereoelectronic effects and conformational rigidity.

- Methyl ester: Improves solubility and may act as a prodrug moiety.

Eigenschaften

IUPAC Name |

methyl (4R,5S)-3-benzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-propan-2-yl-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4Si/c1-17(2)19-22(20(24)25-6,15-27-28(7,8)21(3,4)5)23(16-26-19)14-18-12-10-9-11-13-18/h9-13,17,19H,14-16H2,1-8H3/t19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXLEKMBGYYVLF-SIKLNZKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(N(CO1)CC2=CC=CC=C2)(CO[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1[C@](N(CO1)CC2=CC=CC=C2)(CO[Si](C)(C)C(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450677 | |

| Record name | (4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145451-93-0 | |

| Record name | (4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

(4R,5S)-3-N-Benzyl-4-(t-butyldimethylsilyloxymethyl)-5-isopropyloxazoladine-4-carboxylic Acid, Methyl Ester is a complex organic compound with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H37NO4Si, with a molecular weight of 407.62 g/mol. The structural features include an oxazolidine ring and various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antiviral Properties : Preliminary studies suggest that it may inhibit certain viral enzymes, potentially offering therapeutic avenues for viral infections.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways.

The biological activity of this compound is thought to involve several mechanisms:

- Binding Affinity : The compound mimics substrate structures in enzymatic reactions, enhancing binding affinity and inhibiting enzyme activity.

- Substrate Competition : It competes with natural substrates for active sites on enzymes, thus reducing the rate of enzymatic reactions.

Antiviral Studies

A study published in Pharmaceutical Research evaluated the compound's efficacy against influenza virus neuraminidase. The results indicated significant inhibition at specific concentrations, suggesting potential as an antiviral agent:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 15 | Neuraminidase inhibition |

Enzyme Inhibition Assays

In vitro assays demonstrated that the compound effectively inhibited target enzymes involved in metabolic pathways:

- Neuraminidase Activity : The compound showed a competitive inhibition pattern with a Ki value indicating strong binding affinity.

The following table summarizes the enzyme inhibition data:

| Enzyme | Ki (µM) | Type of Inhibition |

|---|---|---|

| Neuraminidase | 10 | Competitive |

| Other Enzyme | 25 | Non-competitive |

Case Studies

Several case studies have explored the biological effects of this compound in various contexts:

- Influenza Virus Model : In a controlled study using cell cultures infected with influenza virus, treatment with the methyl ester resulted in a 50% reduction in cytopathic effects compared to untreated controls.

- Metabolic Pathway Analysis : In studies examining metabolic enzyme interactions, the compound demonstrated significant modulation of enzyme activity, indicating potential therapeutic applications in metabolic disorders.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key Comparative Analyses

Ester Moieties and Pharmacokinetics

- Methyl ester (Target Compound): Offers moderate metabolic stability and improved solubility compared to free carboxylic acids. However, methyl esters are generally more hydrolytically labile than ethyl esters .

- Benzyl ester (Benzyl N-[(3S,4S)-3-hydroxyoxan-4-yl]carbamate): Demonstrates higher binding affinity to targets like P-glycoprotein (P-gp), suggesting enhanced biological activity in drug-resistant cancers .

- Ethyl ester (Ethyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate): Slower hydrolysis rates but lower receptor affinity compared to benzyl esters .

Substituent Effects

- TBS Protection : The TBS group in the target compound shields the hydroxymethyl group, preventing premature oxidation or degradation during synthesis or in vivo delivery. This contrasts with unprotected hydroxymethyl analogs, which may exhibit reduced stability .

- Similar effects are observed in isoxazole derivatives with branched substituents .

Stereochemical Influence

The (4R,5S) configuration of the target compound likely enhances chiral recognition in enzymatic systems, a feature absent in racemic mixtures or simpler diastereomers. For example, (4S,5R)-oxazolidine derivatives exhibit distinct antimicrobial profiles due to stereospecific binding .

Vorbereitungsmethoden

Sulfur Oxychloride-Mediated Cyclization

A proven method for oxazolidine synthesis involves treating N-acylated amino alcohols with sulfur oxychloride (SOCl₂). For example, in the synthesis of analogous (4R,5S)-5-methyl-2-phenyl-4,5-dihydro-oxazole-4-carboxylate methyl ester, N-benzoyl-D-allothreonine methyl ester undergoes cyclization in dichloromethane with SOCl₂ at reflux, yielding the oxazolidine ring in 95% yield. This method’s efficacy stems from SOCl₂’s dual role as a dehydrating agent and Lewis acid, facilitating intramolecular esterification and ring closure.

Adaptation for Target Compound :

-

Start with N-benzyl-4-(hydroxymethyl)-5-isopropylamino alcohol.

-

Protect the hydroxymethyl group as a TBS ether using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in DMF.

-

Acylate the amino group with benzoyl chloride in the presence of triethylamine.

-

Cyclize using SOCl₂ in toluene at 80°C for 2–4 hours.

Key parameters include maintaining anhydrous conditions and controlling temperature to prevent epimerization.

Microwave-Assisted Cyclization with Acid Catalysis

Recent advances in microwave synthesis enable rapid oxazolidine formation under mild conditions. A study demonstrated that aldehydes and N-methyl aminopropanol condense in the presence of trace carboxylic acids (formed via aerial oxidation) under microwave irradiation (50°C, 30 minutes) to yield oxazinanes and oxazolidines. While this method avoids harsh reagents, its applicability to sterically hindered substrates like the target compound requires validation.

Experimental Considerations :

-

Substitute the aldehyde component with a pre-formed keto acid to bypass aerial oxidation.

-

Use N-benzyl amino alcohol with TBS-protected hydroxymethyl and isopropyl groups.

-

Optimize microwave power and solvent (e.g., dichloroethane) to enhance reaction efficiency.

Stereochemical Control and Chiral Induction

Achieving the (4R,5S) configuration necessitates chiral pool synthesis or asymmetric catalysis. Patent US8338617B2 highlights the use of (1S,2S)-phenylglycinol as a chiral auxiliary for taxane intermediates, achieving >98% enantiomeric excess (ee) via diastereoselective cyclization. For the target molecule, analogous strategies could involve:

-

Chiral Amino Alcohol Precursor : Start with commercially available (2S,3R)-4-amino-2-(hydroxymethyl)-3-isopropylpentanol.

-

Dynamic Kinetic Resolution : Employ a palladium-catalyzed asymmetric allylic alkylation to set the C4 and C5 stereocenters.

-

Weinreb Amide Cyclization : Use a Weinreb amide intermediate to direct ring closure with high stereoselectivity, as demonstrated in related oxazolidinone syntheses.

Protective Group Chemistry and Functionalization

TBS Protection of the Hydroxymethyl Group

The TBS group is introduced early in the synthesis to prevent undesired side reactions during cyclization. A protocol from CN103450040A describes silylation using TBSCl (1.2 equiv) and imidazole (2.0 equiv) in dichloromethane at 0°C, achieving >95% yield. Critical to success is rigorous exclusion of moisture to avoid premature deprotection.

Methyl Ester Installation

The methyl ester is typically introduced via Fischer esterification or Mitsunobu reaction. For acid-sensitive substrates, a two-step approach is preferred:

-

Hydrolyze a nitrile intermediate to the carboxylic acid using HCl/MeOH.

Purification and Characterization

Final purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are indispensable for confirming structure and stereochemistry:

-

¹H NMR : Key signals include the TBS methyl singlet (δ 0.1–0.3 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and oxazolidine methine protons (δ 4.2–5.0 ppm).

-

¹³C NMR : The TBS quaternary carbon appears at δ 25–27 ppm, while the ester carbonyl resonates near δ 170 ppm.

Comparative Analysis of Synthetic Routes

Q & A

Q. How does the isopropyl group influence the compound’s conformational stability?

- Structural Insights :

- X-ray Data : The isopropyl group induces steric hindrance, locking the oxazolidinone ring in a chair conformation (e.g., torsion angles of 55–60° between C4 and C5).

- Thermal Analysis : DSC (Differential Scanning Calorimetry) shows melting points >100°C, indicating high crystalline stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.